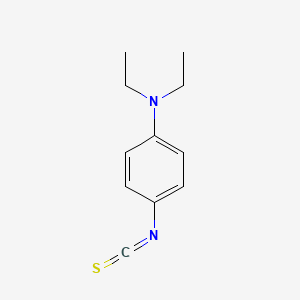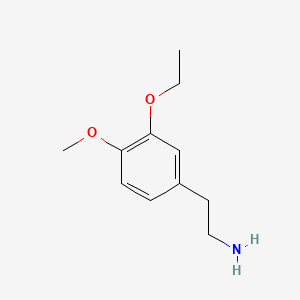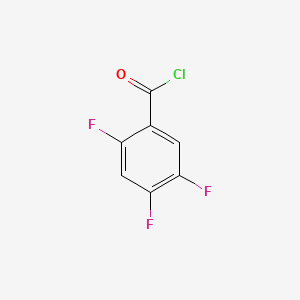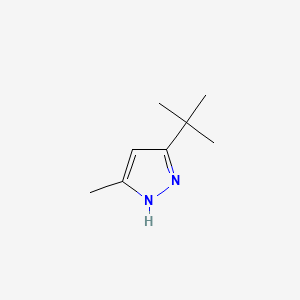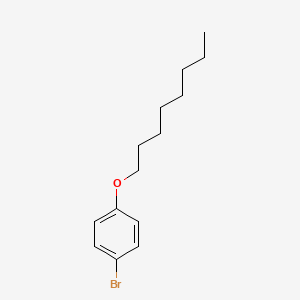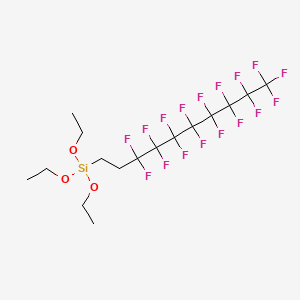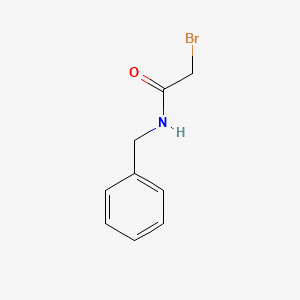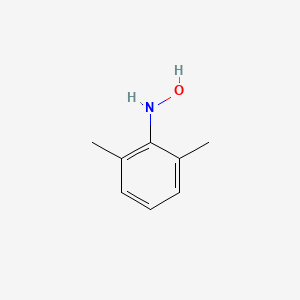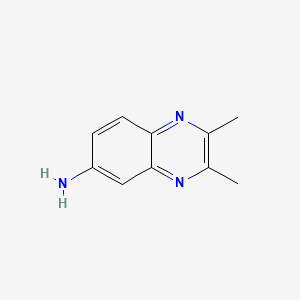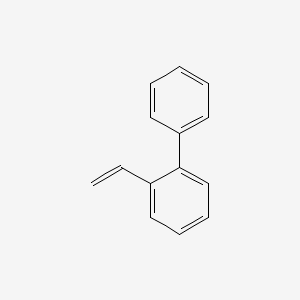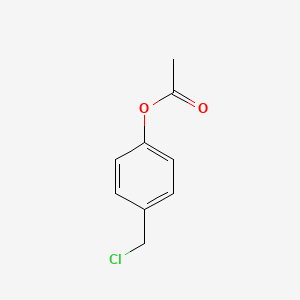
5-硝基-1H-吲哚-3-甲醛
描述
5-Nitro-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C9H6N2O3. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a nitro group (-NO2) at the 5-position and an aldehyde group (-CHO) at the 3-position of the indole ring. It is used as a precursor in the synthesis of various biologically active molecules and has significant applications in medicinal chemistry and pharmaceutical research .
科学研究应用
5-Nitro-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: The compound is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals
作用机制
Target of Action
5-Nitro-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules .
Mode of Action
It’s known that indole-3-carbaldehyde can undergo schiff bases condensation to form multifunctional silica nano-vehicles and magnetic nanoparticles . This suggests that 5-Nitro-1H-indole-3-carbaldehyde might interact with its targets through similar mechanisms, leading to the formation of complex structures.
Biochemical Pathways
It’s known that derivatives of indole-3-carbaldehyde are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . This suggests that 5-Nitro-1H-indole-3-carbaldehyde might affect similar pathways, leading to the production of various biologically active structures.
Result of Action
It’s known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that 5-Nitro-1H-indole-3-carbaldehyde might have similar effects.
Action Environment
It’s known that multicomponent reactions (mcrs), which are used to synthesize indole derivatives, are a one-step convergent and sustainable strategy . This suggests that the action of 5-Nitro-1H-indole-3-carbaldehyde might be influenced by factors such as temperature, pH, and the presence of other chemical entities.
生化分析
Biochemical Properties
5-nitro-1H-indole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can undergo C–C and C–N coupling reactions and reductions due to its inherent functional groups . These interactions are essential for the synthesis of biologically active structures, including carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives . The compound’s ability to participate in these reactions makes it a valuable precursor in the synthesis of pharmaceutically active compounds and indole alkaloids.
Cellular Effects
5-nitro-1H-indole-3-carbaldehyde influences various cellular processes and functions. It has been shown to exhibit significant biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, and antihyperglycemic effects . These activities are mediated through its impact on cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of protein kinases, which play a critical role in cell signaling and regulation . Additionally, its antimicrobial properties make it effective against various pathogens, contributing to its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of 5-nitro-1H-indole-3-carbaldehyde involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . For instance, it can inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites and affecting cellular function. Additionally, the compound’s ability to undergo C–C and C–N coupling reactions allows it to form stable complexes with other molecules, enhancing its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-nitro-1H-indole-3-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged biological activity . Its degradation products may also exhibit biological activity, which can complicate the interpretation of experimental results. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound on cellular function.
Dosage Effects in Animal Models
The effects of 5-nitro-1H-indole-3-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antioxidant and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm
Metabolic Pathways
5-nitro-1H-indole-3-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into biologically active metabolites . For example, the compound can be oxidized to indole-3-carboxylic acid, which is involved in various metabolic processes . Additionally, it can undergo C–C and C–N coupling reactions, leading to the formation of complex molecules with diverse biological activities . These metabolic pathways are essential for the compound’s biological function and therapeutic potential.
Transport and Distribution
The transport and distribution of 5-nitro-1H-indole-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution . The compound’s ability to localize in specific tissues and cells is crucial for its biological activity and therapeutic potential.
Subcellular Localization
5-nitro-1H-indole-3-carbaldehyde exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence cellular metabolism and energy production . Additionally, its presence in the nucleus can affect gene expression and cell signaling pathways . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: 5-Nitro-1H-indole-3-carbaldehyde is typically synthesized through a multi-step process. The initial step involves the nitration of indole to produce 5-nitroindole. This is achieved by reacting indole with nitric acid under controlled conditions. The resulting 5-nitroindole is then subjected to a formylation reaction to introduce the aldehyde group at the 3-position, yielding 5-nitro-1H-indole-3-carbaldehyde .
Industrial Production Methods: In an industrial setting, the production of 5-nitro-1H-indole-3-carbaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions: 5-Nitro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 5-amino-1H-indole-3-carbaldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: 5-Nitro-1H-indole-3-carboxylic acid.
Reduction: 5-Amino-1H-indole-3-carbaldehyde.
Substitution: Various 5-substituted indole derivatives depending on the nucleophile used.
相似化合物的比较
1H-Indole-3-carbaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Bromo-1H-indole-3-carbaldehyde: Contains a bromine atom instead of a nitro group, leading to different reactivity and applications.
5-Amino-1H-indole-3-carbaldehyde: Formed by the reduction of 5-nitro-1H-indole-3-carbaldehyde, with distinct biological activities
Uniqueness: 5-Nitro-1H-indole-3-carbaldehyde is unique due to the presence of both nitro and aldehyde functional groups, which confer distinct chemical reactivity and biological properties. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
属性
IUPAC Name |
5-nitro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-5-6-4-10-9-2-1-7(11(13)14)3-8(6)9/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKYMSLVWLYDKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289030 | |
| Record name | 5-nitro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6625-96-3 | |
| Record name | 6625-96-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58611 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-nitro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
